molecular formula C13H9Cl2N B1677014 6,7-dichloro-9H-fluoren-2-amine CAS No. 97027-56-0

6,7-dichloro-9H-fluoren-2-amine

Cat. No.: B1677014
CAS No.: 97027-56-0
M. Wt: 250.12 g/mol
InChI Key: PAILPOTUYGAUEW-UHFFFAOYSA-N
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Description

6,7-Dichloro-9H-fluoren-2-amine is a halogenated fluorene derivative characterized by two chlorine atoms at the 6- and 7-positions and an amine group at the 2-position of the fluorene backbone. Chlorinated fluorenes are frequently studied in materials science and medicinal chemistry due to their aromatic stability and tunable electronic properties.

Properties

CAS No.

97027-56-0

Molecular Formula

C13H9Cl2N

Molecular Weight

250.12 g/mol

IUPAC Name

6,7-dichloro-9H-fluoren-2-amine

InChI

InChI=1S/C13H9Cl2N/c14-12-5-8-3-7-4-9(16)1-2-10(7)11(8)6-13(12)15/h1-2,4-6H,3,16H2

InChI Key

PAILPOTUYGAUEW-UHFFFAOYSA-N

SMILES

C1C2=CC(=C(C=C2C3=C1C=C(C=C3)N)Cl)Cl

Canonical SMILES

C1C2=CC(=C(C=C2C3=C1C=C(C=C3)N)Cl)Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

NSC-80141;  NSC 80141;  NSC80141; 

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 6,7-dichloro-9H-fluoren-2-amine with four closely related compounds (identified via structural similarity analysis in and ):

Compound Name CAS Number Substituents Molecular Weight (g/mol) XLogP<sup>3</sup> Hydrogen Bond Donors Topological Polar Surface Area (Ų)
6,7-Dichloro-9H-fluoren-2-amine N/A Cl (6,7), NH2 (2) ~250.5* ~4.2* 1 ~26*
3-Chloro-9H-fluoren-2-amine 7151-57-7 Cl (3), NH2 (2) 215.68 3.8 1 26
3,7-Dichloro-9H-fluoren-2-amine 7151-57-7† Cl (3,7), NH2 (2) ~250.5* ~4.2* 1 ~26*
1,3,7-Trichloro-9H-fluoren-2-amine 19857-81-9 Cl (1,3,7), NH2 (2) ~285.0* ~4.9* 1 ~26*
1,3,6,8-Tetrachloro-9H-fluorene-2,7-diamine 885-47-2 Cl (1,3,6,8), NH2 (2,7) ~356.4* ~5.5* 2 ~52*

Notes:

  • * : Estimated values based on structural analogs; experimental data for 6,7-dichloro-9H-fluoren-2-amine is unavailable.

Key Observations:

Chlorination Impact :

  • Increasing chlorine substitution correlates with higher molecular weight and lipophilicity (XLogP<sup>3</sup>). For example, 3-chloro-9H-fluoren-2-amine (XLogP<sup>3</sup> = 3.8) is less lipophilic than its trichloro analog (~4.9*).
  • The position of chlorine atoms affects electronic properties. For instance, 3,7-dichloro substitution (symmetrical) may enhance aromatic stability compared to asymmetrical patterns.

Amine Group Influence: All compounds retain one or two amine groups, contributing to hydrogen-bond donor capacity (1–2 donors) and moderate polar surface areas (26–52 Ų).

Structural Ambiguities :

  • The conflicting CAS assignments for 3-chloro and 3,7-dichloro derivatives highlight challenges in database reliability. Researchers must verify compound identities experimentally .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,7-dichloro-9H-fluoren-2-amine
Reactant of Route 2
6,7-dichloro-9H-fluoren-2-amine

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